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  • Product: 4-Hydroxy-1H-indole-3-carboxylic acid
  • CAS: 24370-76-1

Core Science & Biosynthesis

Foundational

The Chemical Biology and Mechanism of Action of 4-Hydroxy-1H-indole-3-carboxylic Acid: A Dual-Perspective Whitepaper

Executive Summary 4-Hydroxy-1H-indole-3-carboxylic acid (4-OH-ICA, CAS 24370-76-1) is a bifunctional indole derivative characterized by a hydroxyl group at the C4 position and a carboxylic acid at the C3 position (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1H-indole-3-carboxylic acid (4-OH-ICA, CAS 24370-76-1) is a bifunctional indole derivative characterized by a hydroxyl group at the C4 position and a carboxylic acid at the C3 position (1)[1]. Unlike traditional monomolecular therapeutics with a single canonical target, the "mechanism of action" of 4-OH-ICA is highly context-dependent. For researchers and drug development professionals, understanding this molecule requires a dual perspective:

  • Endogenous & Biosynthetic Roles: Acting as a stable metabolic sink in plant immunity and a critical structural intermediate in bacterial non-ribosomal peptide synthetase (NRPS) assembly lines.

  • Pharmacological Target Engagement: Serving as a privileged pharmacophore in medicinal chemistry to design potent enzyme inhibitors (e.g., against secretory phospholipase A2).

This whitepaper synthesizes the mechanistic causality behind its biological roles and outlines the self-validating experimental protocols required to study it.

Endogenous Mechanism of Action: Plant Immunity & Metabolic Sinks

In Arabidopsis thaliana, the defense response against bacterial and fungal pathogens relies heavily on tryptophan-derived specialized metabolites. The mechanism of action of 4-OH-ICA in this context is inextricably linked to its role as a degradation product of a highly reactive defense molecule.

The CYP79B2/B3 Defense Pathway

Upon pathogen elicitation, the transcription factors WRKY33 and MYB51 upregulate the cytochrome P450 enzymes CYP79B2 and CYP79B3 (2)[2]. These enzymes convert tryptophan into indole-3-acetaldoxime (IAOx), which is subsequently channeled into the production of 4-hydroxyindole-3-carbonylnitrile (4OH-ICN).

The Causality of Degradation: 4OH-ICN is a potent antimicrobial agent, but its nitrile group renders it chemically unstable in aqueous physiological environments. To prevent autotoxicity to the plant tissue, 4OH-ICN undergoes rapid aqueous hydrolysis. The nitrile is converted into a carboxylic acid, yielding 4-OH-ICA. Therefore, the physiological mechanism of 4-OH-ICA is to act as a stable, non-toxic metabolic sink that safely sequesters the reactive defense flux[2].

G Trp Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 I3M Indol-3-ylmethyl GSL (I3M) IAOx->I3M Biosynthetic Enzymes OH_ICN 4-Hydroxyindole-3-carbonylnitrile (4OH-ICN) [Active Defense] I3M->OH_ICN Pathogen Elicitation OH_ICA 4-Hydroxy-1H-indole-3-carboxylic acid (4OH-ICA) [Stable Metabolite] OH_ICN->OH_ICA Aqueous Hydrolysis

Metabolic degradation pathway of 4OH-ICN to 4OH-ICA in plant defense mechanisms.

Biosynthetic Mechanism: NRPS Assembly of Natural Products

Beyond plant biology, 4-OH-ICA is a critical substrate in the biosynthesis of complex bacterial natural products, most notably the β-lactone antibiotic obafluorin produced by Pseudomonas fluorescens (3)[3].

Enzymatic Causality: In this pathway, 4-OH-ICA first undergoes site-specific halogenation to form 6-chloro-4-hydroxyindole-3-carboxylic acid[3]. The presence of the C3-carboxylic acid is an absolute structural requirement; it serves as the functional handle for adenylation and subsequent thioesterification by the Non-Ribosomal Peptide Synthetase (NRPS) FmoA3 Cy domain[3]. Once tethered to the NRPS assembly line, the enzyme catalyzes a condensation reaction between the 4-OH-ICA derivative and α-methyl-L-serine, eventually cyclizing to form the reactive β-lactone warhead. The C4-hydroxyl group electronically enriches the indole ring, stabilizing the transition state during this complex condensation.

G ICA 4-Hydroxy-1H-indole-3-carboxylic acid Cl_ICA 6-Chloro-4-hydroxyindole-3-carboxylic acid ICA->Cl_ICA Halogenase NRPS NRPS FmoA3 Cy Domain Condensation Cl_ICA->NRPS Oba Obafluorin (β-Lactone Antibiotic) NRPS->Oba Thioesterification & Cyclization Ser α-Methyl-L-serine Ser->NRPS

Role of 4-OH-ICA as a biosynthetic precursor in the NRPS assembly of obafluorin.

Pharmacological Target Engagement: The Inhibitor Scaffold

In drug discovery, the 4-OH-ICA scaffold is highly prized for its ability to mimic the transition states of phospholipid hydrolysis, making it an ideal core for designing inhibitors against human nonpancreatic secretory phospholipase A2 (hnps-PLA2) (4)[4].

The mechanism of target engagement relies on three distinct spatial interactions:

  • Electrostatic Chelation (C3-COOH): The carboxylic acid at the 3-position is deprotonated at physiological pH, directly chelating the essential catalytic Ca2+ ion in the sPLA2 active site. This mimics the binding of the natural phosphate headgroup of lipid substrates.

  • Hydrogen Bonding (C4-OH): The hydroxyl group at the 4-position acts as a critical hydrogen-bond donor, interacting directly with the catalytic histidine residue or the tightly bound structural water network, locking the inhibitor into the active site.

  • Hydrophobic Anchoring (N1-Substitution): Alkylation or benzylation at the indole nitrogen (N1) drives the molecule into the deep lipophilic channel of the enzyme, competitively blocking substrate access[4].

G Scaffold 4-OH-ICA Scaffold OH_Group 4-Hydroxyl Group Scaffold->OH_Group COOH_Group 3-Carboxylic Acid Scaffold->COOH_Group N1_Pos N1 Position Scaffold->N1_Pos H_Bond H-Bond Donor (Catalytic His) OH_Group->H_Bond Ca_Chelation Electrostatic Chelation (Ca2+ Ion) COOH_Group->Ca_Chelation Lipophilic Lipophilic Pocket Interaction N1_Pos->Lipophilic

Pharmacological target engagement mapping of the 4-OH-ICA scaffold in enzyme active sites.

Core Experimental Methodologies

Protocol 1: Differential Extraction and HPLC-DAD Quantification

To accurately measure the in vivo flux of the defense pathway, researchers must account for the instability of 4OH-ICN by measuring its degradation products (4OH-ICA and 4OH-ICA-ME) (2)[2].

  • Tissue Elicitation & Quenching: Elicit A. thaliana seedlings with P. syringae for 24 hours to induce the CYP79B2/B3 pathway. Immediately lyophilize the tissue to halt enzymatic activity.

  • Internal Standard Spiking: Spike the lyophilized tissue with a known concentration of 13C-labeled indole-3-carboxylic acid. Causality: This self-validating step accounts for matrix suppression and extraction efficiency during mass spectrometry.

  • Differential Solvent Extraction: Split the sample into two aliquots.

    • Aliquot A (Methanolic): Extract in 100% Methanol. Causality: Methanol rapidly reacts with the unstable 4OH-ICN, trapping it as 4-hydroxyindole-3-carboxylic acid methyl ester (4OH-ICA-ME).

    • Aliquot B (Aqueous): Extract in 100% aqueous buffer. Causality: Water drives the complete hydrolysis of remaining 4OH-ICN into 4OH-ICA.

  • HPLC-DAD Analysis: Analyze both aliquots via reverse-phase C18 HPLC coupled to a Diode Array Detector (DAD). The sum of 4OH-ICA-ME (from Aliquot A) and 4OH-ICA (from Aliquot B) represents the total elicited 4OH-ICN pool[2].

G Tissue Lyophilized Plant Tissue (Pathogen Elicited) Split Split Sample Aliquots Tissue->Split Meth 100% Methanol Extraction (Traps Reactive Intermediates) Split->Meth Aq Aqueous Buffer Extraction (Drives Complete Hydrolysis) Split->Aq ME Yields: 4OH-ICA-ME Meth->ME ICA Yields: 4OH-ICA Aq->ICA HPLC HPLC-DAD Quantification & Mass Balance Calculation ME->HPLC ICA->HPLC

Differential solvent extraction workflow for validating 4OH-ICA mass balance.

Protocol 2: In Vitro sPLA2 Inhibition Assay (Self-Validating System)
  • Reagent Preparation: Prepare recombinant human sPLA2 in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 10 mM CaCl2 . Causality: The Ca2+ ion is strictly required for the electrostatic chelation by the 3-carboxylic acid of the inhibitor.

  • Inhibitor Incubation: Pre-incubate the enzyme with serial dilutions of the 4-OH-ICA derivative for 15 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic phospholipid substrate (e.g., PED6) to initiate the reaction. Monitor fluorescence emission at 515 nm (excitation 488 nm) over 10 minutes to calculate initial velocity (V0).

  • Control Validation (Calcium-Free): Run a parallel assay using an identical buffer where CaCl2 is replaced with 10 mM EDTA. Self-Validation: If the inhibitor's mechanism relies on Ca2+ chelation via its 3-COOH group, its inhibitory activity will be completely nullified in the EDTA control, proving the specific target engagement mechanism.

Quantitative Data Presentation

Table 1: Representative Distribution of 4OH-ICN Degradation Products in Elicited A. thaliana

Elicitation StateExtraction Solvent4OH-ICA Yield (nmol/g DW)4OH-ICA-ME Yield (nmol/g DW)Total Elicited Pool (nmol/g DW)
Mock (Control)100% Methanol< 0.5< 0.5< 1.0
Mock (Control)Aqueous Buffer< 0.5Not Detected< 0.5
P. syringae (24h)100% Methanol12.4 ± 1.285.6 ± 4.398.0 ± 5.5
P. syringae (24h)Aqueous Buffer95.2 ± 6.1Not Detected95.2 ± 6.1

Table 2: Structure-Activity Relationship (SAR) of 4-OH-ICA Derivatives against sPLA2

Compound ScaffoldC4 SubstitutionC3 SubstitutionN1 SubstitutionsPLA2 IC50 (µM)Binding Mechanism
Indole core-H-COOH-H> 100Weak chelation
4-OH-ICA-OH-COOH-H45.2H-bond + Chelation
N1-Benzyl-4-OH-ICA-OH-COOH-Benzyl1.8H-bond + Chelation + Lipophilic anchor
N1-Benzyl-4-OMe-ICA-OMe (Methoxy)-COOH-Benzyl85.4Loss of H-bond donor
N1-Benzyl-4-OH-Indole-OH-H (Decarboxylated)-Benzyl> 200Loss of Ca2+ chelation

References

  • PubChem (National Institutes of Health). "4-Hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 594570 - PubChem."
  • Scott, T. A., et al. (The University of East Anglia). "Biosynthesis and mode of action of the β-lactone antibiotic obafluorin."
  • Frerigmann, H., et al. (PMC). "Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors."
  • Molaid Chemical Database. "1-[(3-chlorophenyl)methyl]-2-ethyl-4-methoxy-alpha-oxo ...

Sources

Exploratory

An In-depth Technical Guide to 4-hydroxy-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic aromatic compounds that are ubiquitous in natur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic aromatic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the neurotransmitter serotonin and the amino acid tryptophan. The presence of both a hydroxyl and a carboxylic acid group on the indole scaffold imparts unique chemical and physical properties to this molecule, making it a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous signaling molecules suggests its potential as a modulator of various biological pathways. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 4-hydroxy-1H-indole-3-carboxylic acid, offering a valuable resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 4-hydroxy-1H-indole-3-carboxylic acid are fundamental to its handling, reactivity, and biological disposition. While extensive experimental data for this specific molecule is not widely published, we can infer and estimate its properties based on its structure and data from closely related compounds.

Table 1: Physical and Chemical Properties of 4-hydroxy-1H-indole-3-carboxylic acid

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Solid (predicted)
Melting Point Not experimentally determined. The related indole-3-carboxylic acid has a melting point of 232-234 °C (decomposes).[2]
Boiling Point Not determined.
Solubility Predicted to be slightly soluble in water. Likely soluble in organic polar solvents such as DMSO and methanol, similar to the related 4-hydroxyindole.
pKa Not experimentally determined. The pKa of the carboxylic acid group is predicted to be around 4-5, typical for aromatic carboxylic acids. The pKa of the phenolic hydroxyl group is predicted to be around 9-10.
LogP (calculated) 1.2[1]
CAS Number 24370-76-1[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-hydroxy-1H-indole-3-carboxylic acid. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the O-H proton of the hydroxyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The N-H proton of the indole ring usually appears as a broad singlet in the range of 10-12 ppm. The carboxylic acid proton is also expected to be a broad singlet, typically found further downfield (>12 ppm). The phenolic hydroxyl proton signal can vary in position and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-180 ppm. The aromatic carbons will appear in the region of 100-140 ppm, with the carbon bearing the hydroxyl group being more downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxy-1H-indole-3-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant fragment at m/z 133. Further fragmentation of the indole ring would also be observed.[1]

Synthesis of 4-hydroxy-1H-indole-3-carboxylic acid

A common and logical synthetic route to 4-hydroxy-1H-indole-3-carboxylic acid involves a two-step process starting from 4-hydroxyindole. This strategy leverages the well-established Vilsmeier-Haack reaction for the introduction of a formyl group at the C3 position of the indole ring, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Synthesis_Pathway start 4-Hydroxyindole intermediate 4-Hydroxy-1H-indole-3-carbaldehyde start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product 4-hydroxy-1H-indole-3-carboxylic acid intermediate->product Oxidation (e.g., Ag₂O, NaOH/H₂O) Reactivity_Diagram main_compound 4-hydroxy-1H-indole-3-carboxylic acid indole_reactivity Indole Nucleus (Electrophilic Substitution at C2, C5, C6, C7) main_compound->indole_reactivity Electrophiles hydroxyl_reactivity Phenolic Hydroxyl Group (O-Alkylation, O-Acylation) main_compound->hydroxyl_reactivity Alkyl/Acyl Halides acid_reactivity Carboxylic Acid Group (Esterification, Amide Formation, Reduction) main_compound->acid_reactivity Alcohols/Amines, Reducing Agents

Reactivity of 4-hydroxy-1H-indole-3-carboxylic acid.

  • Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site in unsubstituted indole. However, in this molecule, the C3 position is occupied by the carboxylic acid group. Therefore, electrophilic attack is expected to occur at other positions on the ring, primarily at C2, C5, C6, or C7, depending on the reaction conditions and the nature of the electrophile. The directing effects of the hydroxyl and carboxylic acid groups will influence the regioselectivity of these reactions.

  • Phenolic Hydroxyl Group: The hydroxyl group at the C4 position is phenolic in nature. It is weakly acidic and can be deprotonated with a suitable base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions with alkyl halides or acyl halides, respectively. This allows for the introduction of various functional groups at this position, enabling the synthesis of a diverse range of derivatives.

  • Carboxylic Acid Group: The carboxylic acid group at the C3 position is the most versatile functional group for derivatization. It can undergo a variety of reactions, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    • Amide Formation: Reaction with amines, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amides.

    • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    • Decarboxylation: Under certain conditions, particularly at high temperatures, the carboxylic acid group can be removed as carbon dioxide.

Applications in Drug Discovery and Development

Indole-based compounds are of significant interest in medicinal chemistry due to their ability to interact with a wide range of biological targets. 4-hydroxy-1H-indole-3-carboxylic acid serves as a valuable scaffold for the synthesis of novel bioactive molecules.

  • Scaffold for Library Synthesis: The multiple functional groups on the molecule provide handles for combinatorial synthesis, allowing for the rapid generation of libraries of diverse compounds for high-throughput screening.

  • Bioisostere: The indole nucleus can act as a bioisostere for other aromatic systems, such as benzene or naphthalene, in known drug molecules. The introduction of the hydroxyl and carboxylic acid groups can improve pharmacokinetic properties, such as solubility and metabolic stability.

  • Precursor to Natural Product Analogs: Many natural products with important biological activities contain the indole core. 4-hydroxy-1H-indole-3-carboxylic acid can be used as a starting material for the synthesis of analogs of these natural products with potentially improved therapeutic properties. For instance, it is a potential precursor for the synthesis of analogs of psilocin, a naturally occurring psychedelic compound. [3]* Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it can be used in fragment-based drug discovery approaches to identify initial binding fragments that can be elaborated into more potent drug candidates.

Conclusion

4-hydroxy-1H-indole-3-carboxylic acid is a versatile and valuable molecule for chemical and pharmaceutical research. Its unique combination of an indole nucleus with hydroxyl and carboxylic acid functionalities offers a rich platform for chemical modification and the development of novel compounds with potential therapeutic applications. While a comprehensive experimental characterization of this compound is not yet fully available in the public domain, this guide provides a solid foundation based on its chemical structure and the properties of related molecules. Further research into the experimental determination of its physicochemical properties and the exploration of its reactivity will undoubtedly expand its utility as a key building block in the synthesis of the next generation of indole-based therapeutics.

References

  • PubChem. 4-Hydroxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Somei, M., et al. Synthetic studies of psilocin analogs having... Heterocycles1984, 22(4), 797-801.

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 4-hydroxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth analysis of 4-hydroxy-1H-indole-3-carboxylic acid, a molecule of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of 4-hydroxy-1H-indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will dissect the fundamental concepts of molecular weight and exact mass, detail their determination for this specific compound, and explore the practical implications for research and development.

Introduction to 4-hydroxy-1H-indole-3-carboxylic Acid: A Versatile Scaffold

4-hydroxy-1H-indole-3-carboxylic acid belongs to the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules.[1] The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals with diverse therapeutic applications.[1] The strategic placement of hydroxyl and carboxylic acid functional groups on the indole ring of 4-hydroxy-1H-indole-3-carboxylic acid creates a molecule with unique physicochemical properties and the potential for various chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[2][3][4]

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is paramount for accurate compound characterization and data interpretation, particularly in high-precision applications like mass spectrometry.

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of its isotopes. This value is what is typically used in stoichiometric calculations for bulk quantities of a substance.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

Physicochemical Properties of 4-hydroxy-1H-indole-3-carboxylic Acid

A comprehensive understanding of a compound's properties is essential for its application in research and development. The key identifiers and calculated masses for 4-hydroxy-1H-indole-3-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C9H7NO3[5][6]
Molecular Weight 177.16 g/mol [6]
Exact Mass 177.042593085 Da[6]
IUPAC Name 4-hydroxy-1H-indole-3-carboxylic acid[6]
CAS Number 24370-76-1[5][6]

The molecular formula, C9H7NO3, provides the elemental composition, which is the foundation for calculating both the molecular weight and the exact mass.[5][6]

Determination of Molecular Weight and Exact Mass: From Theory to Practice

The theoretical values presented above are derived from the elemental composition. However, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the primary analytical technique for the precise determination of molecular mass.

Experimental Workflow: High-Resolution Mass Spectrometry

The following diagram outlines a generalized workflow for determining the exact mass of 4-hydroxy-1H-indole-3-carboxylic acid using high-resolution mass spectrometry (HRMS).

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Processing A Dissolve 4-hydroxy-1H-indole- 3-carboxylic acid in a suitable solvent (e.g., DMSO, Methanol) B Introduce sample into the mass spectrometer A->B C Ionize the molecules (e.g., Electrospray Ionization - ESI) B->C D Separate ions based on mass-to-charge ratio (m/z) in a high-resolution analyzer (e.g., Orbitrap, TOF) C->D E Detect ions and generate a mass spectrum D->E F Process data to determine the exact mass of the molecular ion E->F

Caption: A generalized workflow for the determination of the exact mass of a small molecule using high-resolution mass spectrometry.

Interpreting the Mass Spectrum

In a typical high-resolution mass spectrum of 4-hydroxy-1H-indole-3-carboxylic acid, the most prominent peak would correspond to the molecular ion ([M+H]+ or [M-H]- depending on the ionization mode). The measured m/z value of this peak provides the experimental exact mass. The high resolution of the instrument allows for the differentiation of this compound from other molecules that may have the same nominal mass but a different elemental composition.

Molecular Structure and its Significance

The arrangement of atoms within a molecule dictates its chemical behavior and biological activity. The structure of 4-hydroxy-1H-indole-3-carboxylic acid is presented below.

Caption: 2D chemical structure of 4-hydroxy-1H-indole-3-carboxylic acid.

The presence of the carboxylic acid group provides a site for amide bond formation, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.[3][4] The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

Applications in Drug Development and Research

Indole-3-carboxylic acid and its derivatives have garnered significant attention for their diverse biological activities.[7][8][9] Research has explored their potential as:

  • Antimicrobial agents: Indole-based compounds have been investigated for their ability to combat bacterial and fungal infections.[3][4]

  • Antihypertensive agents: Certain indole-3-carboxylic acid derivatives have shown promise in targeting the angiotensin II receptor, a key player in blood pressure regulation.[1]

  • Anticancer agents: The indole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their ability to target various cancer-related pathways.[1]

The precise molecular weight and exact mass of 4-hydroxy-1H-indole-3-carboxylic acid are fundamental parameters that enable its unambiguous identification and characterization in these research and development endeavors. This information is critical for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.

Conclusion

References

  • Appchem. 4-hydroxy-1H-indole-3-carboxylic acid | 24370-76-1 | C9H7NO3. [Link]

  • PubChem. 4-Hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 594570. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. [Link]

  • RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

  • MDPI. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • PubMed. Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. [Link]

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Protocols & Analytical Methods

Method

how to synthesize 4-hydroxy-1H-indole-3-carboxylic acid in the lab

Application Note: Laboratory Synthesis of 4-Hydroxy-1H-indole-3-carboxylic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of 4-Hydroxy-1H-indole-3-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I have structured this guide to address the specific synthetic challenges associated with the electron-rich 4-hydroxyindole core. Historically, synthesizing 4-hydroxyindole-3-carboxylic acid required cumbersome, multi-step Grignard reactions utilizing benzyloxy-protected intermediates, which suffered from low atom economy and complex deprotection steps[1].

Today, we can leverage two highly efficient, field-proven methodologies to synthesize this compound directly from commercially available 4-hydroxyindole:

  • The Two-Step Classical Route (Vilsmeier-Haack + Pinnick Oxidation): This method relies on the electrophilic aromatic substitution of the indole core. The Vilsmeier reagent (a chloroiminium ion) selectively attacks the C3 position due to the stability of the intermediate Wheland complex[2]. Subsequent Pinnick oxidation converts the aldehyde to the carboxylic acid. The critical mechanistic choice here is the use of the Pinnick oxidation over harsher oxidants (like KMnO₄ or Jones reagent), which would oxidatively cleave or degrade the highly electron-rich 4-hydroxyindole ring[3].

  • The One-Step Direct Carboxylation (Kobayashi Protocol): This modern approach utilizes carbon dioxide (CO₂) as a C1 source. Indole-3-carboxylic acids are notoriously prone to decarboxylation. By using a large excess of Lithium tert-butoxide (LiOtBu), the reaction not only deprotonates the indole NH and 4-OH to form a highly nucleophilic intermediate, but the strong basic environment also acts as a thermodynamic sink. This traps the product as a stable lithium carboxylate salt, preventing the reverse decarboxylation reaction until the final acidic workup[4].

Quantitative Data & Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes to assist in workflow selection.

ParameterRoute 1: Vilsmeier-Haack + PinnickRoute 2: Direct Carboxylation
Total Steps 21
Overall Yield ~65–70% (Combined)~75–85%
Key Reagents POCl₃, DMF, NaClO₂, 2-methyl-2-buteneLiOtBu, CO₂ gas (1 atm)
Reaction Temps 0 °C to Room Temperature (RT)100 °C
Scalability Excellent (Standard batch reactors)Moderate (Requires CO₂ manifold/balloon)
Chemoselectivity High (Alkene scavenger required in Step 2)High (Requires excess base for free OH/NH)

Pathway & Workflow Visualizations

SynthesisPathways SM 4-Hydroxyindole (Starting Material) Aldehyde 4-Hydroxy-1H-indole- 3-carboxaldehyde SM->Aldehyde Route 1, Step 1: POCl3, DMF (0°C to RT) Vilsmeier-Haack Product 4-Hydroxy-1H-indole- 3-carboxylic acid (Target) SM->Product Route 2: LiOtBu, CO2 (1 atm), DMF Direct Carboxylation Aldehyde->Product Route 1, Step 2: NaClO2, NaH2PO4, t-BuOH Pinnick Oxidation

Fig 1: Chemical synthesis pathways for 4-hydroxy-1H-indole-3-carboxylic acid.

Workflow Step1 1. Formylation • Cool DMF to 0°C • Add POCl3 dropwise • Add 4-hydroxyindole • Stir 2h at RT Step2 2. Intermediate Isolation • Quench with ice-water • Adjust to pH 4 • Filter yellow crystals Step1->Step2 Step3 3. Oxidation • Dissolve in t-BuOH/H2O • Add 2-methyl-2-butene • Add NaClO2 & NaH2PO4 Step2->Step3 Step4 4. Final Purification • Evaporate volatiles • Acidify to pH 3-4 • Extract with EtOAc Step3->Step4

Fig 2: Step-by-step experimental workflow for the two-step synthesis route.

Detailed Experimental Protocols

Protocol A: Route 1 - Two-Step Synthesis

Step 1: Synthesis of 4-Hydroxy-1H-indole-3-carboxaldehyde (Vilsmeier-Haack) Causality & Validation: The formation of the Vilsmeier reagent is highly exothermic; maintaining the reaction at 0 °C ensures safety and prevents the degradation of DMF. A successful reaction is visually validated by the precipitation of yellow crystals upon pH adjustment[2].

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 15 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice-methanol bath.

  • Vilsmeier Reagent Generation: Slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise over 15 minutes with vigorous stirring. Allow the complex to form for an additional 15 minutes[2].

  • Substrate Addition: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[2].

  • Workup: Carefully pour the mixture over crushed ice to quench the reaction. Slowly add 5N hydrochloric acid (or a saturated sodium acetate solution) to adjust the pH to exactly 4.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash with cold distilled water and dry under a vacuum to yield the crude 4-hydroxy-1H-indole-3-carboxaldehyde (approx. 82% yield, yellow crystals, melting point 190-193 °C)[2].

Step 2: Oxidation to 4-Hydroxy-1H-indole-3-carboxylic Acid (Pinnick Oxidation) Causality & Validation: During the oxidation of the aldehyde by sodium chlorite (NaClO₂), hypochlorous acid (HOCl) is generated as a byproduct. Because the 4-hydroxyindole core is highly electron-rich, it is extremely susceptible to electrophilic aromatic chlorination. 2-methyl-2-butene is added as a mandatory alkene scavenger; it reacts rapidly with HOCl, protecting the indole core from unwanted halogenation[5].

  • Reaction Setup: Dissolve 1.0 equivalent of 4-hydroxy-1H-indole-3-carboxaldehyde in a mixture of tert-butanol (t-BuOH) and water (typically a 4:1 or 5:1 ratio)[3].

  • Scavenger Addition: Add 5.0 to 10.0 equivalents of 2-methyl-2-butene to the solution.

  • Oxidant Addition: In a separate vial, dissolve 3.0 equivalents of sodium chlorite (NaClO₂) and 3.0 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) in a minimal amount of water. Add this dropwise to the main reaction flask.

  • Reaction: Stir the mixture at room temperature (or up to 50 °C if solubility is an issue) for 4 hours[3]. Monitor via TLC (Hexane:EtOAc) until the aldehyde spot is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous layer with water and carefully acidify to pH 3–4 using 1M HCl. Note: Do not over-acidify, as indole-3-carboxylic acids can decarboxylate under strongly acidic conditions.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product[3].

Protocol B: Route 2 - Direct Carboxylation (Kobayashi Method)

Causality & Validation: This protocol utilizes a transition-metal-free approach. Because 4-hydroxyindole contains both a free NH and a free OH group, a large excess of base (LiOtBu) is strictly required to fully deprotonate the molecule and drive the thermodynamic equilibrium toward the carboxylated product[4]. The visual validation of this system is the gradual deflation of the CO₂ balloon as the gas is consumed.

  • Reaction Setup: In an oven-dried Schlenk tube or pressure-rated flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.0 equivalent, e.g., 0.4 mmol) and Lithium tert-butoxide (LiOtBu) (6.0 equivalents, to account for both the OH and NH protons)[4].

  • Solvent & Atmosphere: Add 2.0 mL of anhydrous DMF. Evacuate the flask and backfill it with CO₂ gas three times using a Schlenk line or a CO₂-filled balloon. Leave the reaction under a positive pressure of CO₂ (1 atm via balloon)[4].

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 to 24 hours.

  • Workup: Cool the reaction vessel to room temperature. Carefully quench the reaction by adding water.

  • Isolation: Wash the basic aqueous mixture with diethyl ether to remove unreacted starting materials and non-acidic impurities. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. Extract the product with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield 4-hydroxy-1H-indole-3-carboxylic acid[4].

Sources

Application

HPLC method development for 4-hydroxy-1H-indole-3-carboxylic acid quantification

Application Note: HPLC Method Development for the Quantification of 4-Hydroxy-1H-indole-3-carboxylic Acid Introduction & Chemical Profiling The quantification of indole-3-carboxylic acid (I3CA) and its hydroxylated deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development for the Quantification of 4-Hydroxy-1H-indole-3-carboxylic Acid

Introduction & Chemical Profiling

The quantification of indole-3-carboxylic acid (I3CA) and its hydroxylated derivatives is critical for understanding various biochemical pathways in plant biology and pharmacology[1]. Among these, 4-hydroxy-1H-indole-3-carboxylic acid (4-OH-I3CA) presents a unique analytical challenge. Structurally, it features an electron-rich indole core, a highly acidic carboxylic acid moiety at the C3 position, and a reactive phenolic hydroxyl group at the C4 position. This dual-functional nature requires a highly controlled chromatographic environment to prevent analyte degradation, ensure reproducible retention, and achieve sharp peak symmetries.

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, developing a robust method requires moving beyond generic protocols to understand the physical chemistry of the analyte. Every parameter in this method is designed to control a specific molecular behavior of 4-OH-I3CA.

2.1. Controlling the Ionization State (Mobile Phase pH) The carboxylic acid group of 4-OH-I3CA has a pKa of approximately 3.8. If the mobile phase pH is not strictly controlled, the molecule will exist in a dynamic equilibrium between its protonated (-COOH) and ionized (-COO⁻) states. Ionization drastically increases polarity, causing the analyte to elute in the void volume of a standard reversed-phase column[2]. Furthermore, ionized carboxylates interact strongly with residual silanols on the silica support, leading to severe peak tailing.

The Solution: The mobile phase must be buffered at least one full pH unit below the analyte's pKa. By utilizing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the mobile phase pH is driven down to ~2.7 or ~2.0, respectively. This ensures >99% protonation of the carboxylate, enforcing strong hydrophobic retention on a C18 stationary phase[1].

pH_Mechanism pH_Low Mobile Phase pH < 3.0 (0.1% Formic Acid) State1 Protonated State (-COOH, Neutral) pH_Low->State1 pH_High Mobile Phase pH > 4.5 (Neutral Buffers) State2 Ionized State (-COO⁻, Anionic) pH_High->State2 Ret1 Optimal C18 Retention & Sharp Peak Shape State1->Ret1 Ret2 Poor Retention & Severe Peak Tailing State2->Ret2

Fig 1. Mechanistic rationale for mobile phase pH selection in 4-OH-I3CA chromatography.

2.2. Mitigating Phenolic Auto-Oxidation The C4-hydroxyl group on the indole ring is highly susceptible to oxidative degradation, forming quinone-imine intermediates. This instability is a well-documented challenge for 4-hydroxyindoles, such as psilocin and 4-hydroxyindole-3-acetic acid (4HIAA)[3]. In biological matrices, this oxidation occurs rapidly upon exposure to air or room temperature.

The Solution: The sample preparation protocol must include the immediate addition of an antioxidant. Ascorbic acid is utilized here to protect the highly unstable phenolic analytes during extraction and analysis[3].

2.3. Stationary Phase and Detection A superficially porous particle (SPP) C18 column (e.g., Kinetex 5 µm C18 100 Å) is selected to provide high theoretical plate counts and rapid mass transfer, which is essential for resolving 4-OH-I3CA from endogenous matrix interferences[1]. Detection is optimized at 260 nm and 280 nm to capture the strong π-π* transitions characteristic of the indole ring[1].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and strict System Suitability Testing (SST) criteria ensures that any failure in extraction efficiency or column performance is immediately flagged before data acquisition.

Reagents and Materials
  • 4-hydroxy-1H-indole-3-carboxylic acid (Reference Standard, >98% purity)

  • 4-Methoxyindole (Internal Standard)[4]

  • LC-MS Grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), LC-MS Grade

  • L-Ascorbic Acid (Antioxidant)

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of the biological sample (plasma/urine/plant extract) into a pre-chilled microcentrifuge tube.

  • Antioxidant Protection: Immediately spike the sample with 20 µL of freshly prepared 1% (w/v) ascorbic acid to halt phenolic oxidation[3].

  • IS Addition: Add 10 µL of the 4-methoxyindole internal standard solution (10 µg/mL).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate proteins and extract the polar indoles[4].

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the clear supernatant to an HPLC autosampler vial through a 0.22 µm PTFE syringe filter.

Workflow Step1 1. Aliquot Sample (Spike with Internal Standard) Step2 2. Antioxidant Addition (0.1% Ascorbic Acid) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile, 1:3 v/v) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Filtration & Injection (0.22 µm PTFE -> HPLC) Step4->Step5

Fig 2. Step-by-step sample preparation workflow for 4-hydroxyindole derivatives.

Chromatographic Conditions & System Suitability
  • Column: Kinetex C18, 250 × 4.6 mm, 5 µm, 100 Å[1].

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm and 280 nm[1].

Self-Validating SST Criteria: Prior to running unknown samples, inject a calibration standard. The system is only validated for use if:

  • The tailing factor (Tf) for 4-OH-I3CA is ≤ 1.2 (confirming adequate pH control).

  • The resolution (Rs) between 4-OH-I3CA and the internal standard is ≥ 2.0.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile The gradient is designed to hold highly aqueous conditions initially to focus the polar 4-OH-I3CA at the head of the column, followed by a steady organic ramp to elute hydrophobic matrix components[4].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
20.060401.0
25.010901.0
30.010901.0
31.09551.0
40.09551.0

Table 2: Representative Method Validation Parameters The following parameters demonstrate the expected analytical performance of the method when executing the protocols described above.

Validation ParameterExpected Value Range
Linear Dynamic Range 0.05 – 50.0 µg/mL
Limit of Detection (LOD) 0.015 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.05 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD%) < 3.5% (n=6)
Inter-day Precision (RSD%) < 5.0% (n=18 over 3 days)
Extraction Recovery 92.4% – 97.8%

References

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. National Library of Medicine (PMC).[Link]

  • Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. PubMed.[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.[Link]

  • Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals.[Link]

Sources

Method

The Strategic Role of 4-Hydroxy-1H-indole-3-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1] Within this esteemed class of heterocycles, 4-hydroxy-1H-indole-3-carboxylic acid emerges as a particularly valuable precursor, offering a unique combination of functionalities that medicinal chemists can exploit to design novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth exploration of the strategic application of 4-hydroxy-1H-indole-3-carboxylic acid in drug design, complete with detailed synthetic protocols and insights into its therapeutic potential.

The Significance of the 4-Hydroxyindole Moiety

The introduction of a hydroxyl group at the 4-position of the indole ring, combined with a carboxylic acid at the 3-position, imparts several advantageous properties for drug design:

  • Hydrogen Bonding Capabilities: The phenolic hydroxyl group at the C4-position and the carboxylic acid at the C3-position can act as both hydrogen bond donors and acceptors. This dual nature allows for strong and specific interactions with biological targets such as enzymes and receptors, contributing to higher binding affinities.

  • Modulation of Physicochemical Properties: The hydroxyl group enhances the polarity and aqueous solubility of the molecule, which can lead to improved pharmacokinetic profiles, including better absorption and distribution.

  • Versatile Synthetic Handle: Both the hydroxyl and carboxylic acid groups serve as versatile synthetic handles for further molecular elaboration. The hydroxyl group can be alkylated or acylated, while the carboxylic acid can be readily converted into esters, amides, and other functionalities, enabling the exploration of a wide chemical space.

  • Bioisosteric Potential: The indole scaffold itself is a bioisostere of other aromatic systems, and the 4-hydroxy-3-carboxy substitution pattern can mimic the structural motifs of endogenous ligands or other known inhibitors.

Applications in Drug Design: A Precursor to Innovation

While direct derivatives of 4-hydroxy-1H-indole-3-carboxylic acid are still an emerging area of research, the broader class of indole-3-carboxylic acid derivatives has shown significant promise across multiple therapeutic areas. The 4-hydroxy substitution provides a key anchor point for designing targeted therapies.

Kinase Inhibitors in Oncology

A multitude of kinases are implicated in cancer cell proliferation, survival, and metastasis, making them prime targets for drug development.[2] The indole scaffold is a common feature in many kinase inhibitors.[2] The 4-hydroxy-1H-indole-3-carboxylic acid core can be elaborated to create potent and selective inhibitors. For instance, the carboxylic acid can be coupled with various amine-containing fragments to target the ATP-binding site of kinases, while the 4-hydroxy group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many inhibitors. Research into indole-3-carboxylic acids has identified non-ATP-competitive inhibitors of Polo-like Kinase 1 (Plk1), a key regulator of mitosis, suggesting a promising avenue for anticancer drug development.[3]

Anti-inflammatory Agents

The indole nucleus is the core of the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[4] Derivatives of indole-3-carboxylic acid have been explored for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX).[4] The 4-hydroxy group can enhance the anti-inflammatory activity and potentially reduce the gastrointestinal side effects associated with traditional NSAIDs by altering the molecule's acidity and distribution.

Antihypertensive and Cardiovascular Agents

Derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists, demonstrating potential for the treatment of hypertension.[5] The specific placement of substituents on the indole ring is crucial for high-affinity binding to the receptor. The 4-hydroxy-1H-indole-3-carboxylic acid scaffold provides a strategic starting point for creating novel AT1 antagonists with improved efficacy and pharmacokinetic properties.

Synthetic Protocols

The synthesis of 4-hydroxy-1H-indole-3-carboxylic acid can be approached through a two-step process starting from the commercially available 4-hydroxyindole. The following protocols provide detailed methodologies for its preparation.

Step 1: Vilsmeier-Haack Formylation of 4-Hydroxyindole

This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Materials and Reagents:

  • 4-Hydroxyindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-methanol bath

  • Magnetic stirrer and stirring bar

  • Dropping funnel

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath.

  • Slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C.

  • Stir the resulting mixture for 15 minutes to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).[6]

  • Reaction with 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.

  • Add this solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature remains below 5°C by using an ice bath.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[6]

  • Workup and Purification: The resulting product, 4-hydroxy-1H-indole-3-carboxaldehyde, can be isolated and purified by standard techniques such as recrystallization from a suitable solvent like methanol.[7]

Expected Yield: Approximately 82%.[7]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Oxidation of 4-Hydroxy-1H-indole-3-carboxaldehyde to 4-Hydroxy-1H-indole-3-carboxylic Acid

The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid. Several mild and efficient methods are available for this transformation.

Method A: Oxidation with Oxone

Materials and Reagents:

  • 4-Hydroxy-1H-indole-3-carboxaldehyde

  • Oxone (potassium peroxymonosulfate)

  • Suitable solvent (e.g., acetone, DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 4-hydroxy-1H-indole-3-carboxaldehyde in a suitable solvent in a round-bottom flask.

  • Add a solution of Oxone in water dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

Method B: Biocatalytic Oxidation

For a greener and more selective approach, enzymatic oxidation using an aldehyde dehydrogenase (ALDH) can be employed.[8]

Materials and Reagents:

  • 4-Hydroxy-1H-indole-3-carboxaldehyde

  • Aldehyde dehydrogenase (ALDH)

  • Nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

  • A cofactor regeneration system (e.g., nicotinamide oxidase)

  • Phosphate buffer (pH ~8.5)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing the 4-hydroxy-1H-indole-3-carboxaldehyde substrate in a phosphate buffer.

  • Add the ALDH enzyme, NAD⁺, and the cofactor regeneration system.

  • Incubate the mixture at an optimal temperature (e.g., 40°C) with gentle shaking.[8]

  • Monitor the reaction progress by HPLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the product can be isolated by acidification of the reaction mixture followed by extraction with an appropriate organic solvent. Further purification can be performed by recrystallization or chromatography.

Data Summary

Property4-Hydroxy-1H-indole-3-carboxaldehyde4-Hydroxy-1H-indole-3-carboxylic acid
Molecular Formula C₉H₇NO₂C₉H₇NO₃
Molecular Weight 161.16 g/mol 177.16 g/mol
Appearance Yellow to brown solidOff-white to pale yellow solid
Melting Point 190-193 °C[7]Data not readily available
Solubility Soluble in DMSOSoluble in DMSO, methanol

Visualizing the Synthetic and Application Pathways

Synthetic Workflow

G cluster_synthesis Synthesis of 4-Hydroxy-1H-indole-3-carboxylic Acid A 4-Hydroxyindole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 4-Hydroxy-1H-indole-3-carboxaldehyde B->C D Oxidation C->D e.g., Oxone or ALDH E 4-Hydroxy-1H-indole-3-carboxylic Acid D->E

Caption: Synthetic pathway to 4-hydroxy-1H-indole-3-carboxylic acid.

Drug Design Logic

G cluster_drug_design Drug Design Strategy Precursor 4-Hydroxy-1H-indole-3-carboxylic Acid Derivatization Chemical Derivatization Precursor->Derivatization Amidation, Esterification, Alkylation, etc. Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Kinase assays, Anti-inflammatory assays, Antihypertensive assays Lead Lead Compounds Screening->Lead

Sources

Application

Application Note: High-Recovery Extraction of 4-hydroxy-1H-indole-3-carboxylic acid from Biological Matrices

Abstract This document provides a comprehensive guide with detailed protocols for the extraction of 4-hydroxy-1H-indole-3-carboxylic acid from common biological matrices such as plasma, serum, and urine. We present and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the extraction of 4-hydroxy-1H-indole-3-carboxylic acid from common biological matrices such as plasma, serum, and urine. We present and compare three robust methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The scientific rationale behind each protocol is detailed, focusing on the physicochemical properties of the analyte to ensure maximal recovery and sample cleanliness for downstream analysis by LC-MS/MS or HPLC-UV.

Introduction

4-hydroxy-1H-indole-3-carboxylic acid is an indole derivative of significant interest in metabolic and pharmaceutical research. Accurate quantification in biological fluids is essential for pharmacokinetic, toxicokinetic, and biomarker studies. However, its amphiphilic nature, conferred by the indole ring, a phenolic hydroxyl group, and a carboxylic acid group, presents a challenge for efficient extraction. The presence of abundant endogenous interferences like proteins and phospholipids in matrices such as plasma necessitates a well-designed sample preparation strategy to ensure analytical accuracy and preserve instrument integrity. This note describes optimized protocols to overcome these challenges.

Analyte Physicochemical Properties

A successful extraction strategy is built upon a thorough understanding of the analyte's chemical properties. Key properties for 4-hydroxy-1H-indole-3-carboxylic acid are summarized below.[1][2]

PropertyValue (Estimated/Actual)Significance for Extraction
Molecular Formula C₉H₇NO₃[1][2]Defines molecular weight and elemental composition.
Molecular Weight 177.16 g/mol [1][2]Relevant for mass spectrometry and molar concentration calculations.
XLogP3 1.2[1]Indicates moderate lipophilicity, suitable for reversed-phase SPE and LLE with appropriate solvents.
pKa (Carboxylic Acid) ~4.5 (Estimated)Critical: At pH < 2.5, the carboxyl group is protonated (neutral), increasing lipophilicity and retention on RP sorbents or partitioning into organic solvents.
pKa (Phenolic Hydroxyl) ~9.9 (Estimated, based on 4-hydroxyindole)[3]Critical: At pH > 11, the hydroxyl group is deprotonated (anionic). At physiological or acidic pH, it remains protonated (neutral).
Solubility Soluble in DMSO, Methanol[4]Guides the choice of reconstitution solvents and SPE elution solvents.

Causality: The two pKa values are the most critical parameters. To extract this compound efficiently using LLE or reversed-phase SPE, the pH of the sample must be acidified to at least two units below the carboxylic acid pKa. This ensures the molecule is in its neutral, most hydrophobic state, maximizing its affinity for non-polar environments.

Extraction Methodologies & Protocols

We present three protocols with increasing levels of selectivity and cleanup. The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Method 1: Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing the bulk of proteins from plasma or serum. It is often used in high-throughput screening environments where speed is prioritized over ultimate cleanliness.[5][6]

Principle: A cold, water-miscible organic solvent is added to the sample, disrupting the solvation shell of proteins and causing them to denature and precipitate. Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[5] Acidification of the precipitation solvent can improve the recovery of acidic analytes.

Protocol: PPT for Plasma/Serum

  • Aliquot 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (–20°C) acetonitrile containing 1% formic acid.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate at –20°C for 10 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

.dot

PPT_Workflow cluster_sample Sample Preparation cluster_process Processing cluster_output Output Sample 100 µL Plasma/ Serum Vortex Vortex 30 sec Sample->Vortex Add Solvent Solvent 300 µL Cold ACN + 1% Formic Acid Incubate Incubate -20°C, 10 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 10 min Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet LLE_Workflow cluster_sample Sample Preparation cluster_process Extraction & Separation cluster_output Final Processing Sample 500 µL Urine Acid Acidify to pH 2-3 (e.g., 2M HCl) Sample->Acid Vortex Vortex 2 min Acid->Vortex Add Solvent Solvent 1 mL Ethyl Acetate Centrifuge Centrifuge 3,000 x g, 5 min Vortex->Centrifuge Collect Collect Organic (Upper) Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_sample_prep Sample Pre-treatment Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Sample Plasma or Urine Pretreat Acidify & Dilute Sample->Pretreat Pretreat->Load

Caption: Solid-Phase Extraction (SPE) Workflow.

Method Comparison and Data Summary

The following table summarizes the expected performance characteristics of each method. Actual results for recovery and matrix effect should be empirically determined during method validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowMediumHigh
Recovery Good (>85%)Good-Excellent (>85%)Excellent (>90%)
Matrix Effect HighMedium-LowLow
Throughput HighMediumMedium-High (96-well plate format)
Cost per Sample LowLow-MediumHigh
Best For High-throughput screening, rapid analysisCleaner extracts than PPT, good for urineHigh-sensitivity quantitation, complex matrices

Conclusion

The optimal extraction method for 4-hydroxy-1H-indole-3-carboxylic acid depends on the specific requirements of the assay. For rapid, high-throughput applications, Protein Precipitation is a viable starting point. For cleaner samples, particularly from urine, Liquid-Liquid Extraction offers a significant improvement in selectivity with minimal additional complexity. For the most demanding applications requiring the highest sensitivity and lowest matrix effects, Solid-Phase Extraction is the recommended and most robust methodology. All protocols leverage the pH-dependent properties of the analyte to maximize recovery and should be followed by analysis using a validated chromatographic method.

References

  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. ACS Publications. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • 4-Hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 594570. PubChem. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Available at: [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. Available at: [Link]

  • Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry. PMC. Available at: [Link]

  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. ACS Publications. Available at: [Link]

  • 1H-Indole-3-acetic acid, 4-hydroxy- | C10H9NO3 | CID 7061393. PubChem. Available at: [Link]

  • Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Available at: [Link]

  • 4-hydroxy-1H-indole-3-carboxylic acid | 24370-76-1. Appchem. Available at: [Link]

  • Solid-phase extraction for determination of phenolic compounds in food and beverage. ScienceDirect. Available at: [Link]

  • Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and.... ResearchGate. Available at: [Link]

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Available at: [Link]

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. ResearchGate. Available at: [Link]

  • Development of a solid-phase extraction method with simple MEKC-UV analysis for simultaneous detection of indole metabolites in human urine after administration of indole dietary supplement. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4-hydroxy-1H-indole-3-carboxylic acid in solution

Welcome to the technical support center for 4-hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Introduction: The Challenge of Stabilizing 4-Hydroxyindoles

4-hydroxy-1H-indole-3-carboxylic acid, like many hydroxyindole derivatives, is susceptible to degradation, particularly oxidation and photodegradation. The electron-rich indole ring, combined with the activating hydroxyl group, makes the molecule prone to unwanted chemical transformations when in solution. This instability can lead to a loss of biological activity, the formation of confounding artifacts, and unreliable experimental results. Understanding the mechanisms of degradation is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxy-1H-indole-3-carboxylic acid solution has changed color. What does this indicate?

A color change, often to a yellow, brown, or even greenish-grey hue, is a common visual indicator of degradation.[1] This is typically due to the formation of oxidized and polymerized products. The initial oxidation of the hydroxyindole can lead to the formation of quinone-like species, which are often colored and can further react to form more complex, colored oligomers. It is crucial to discard any discolored solutions and prepare a fresh batch under optimized conditions.

Q2: What are the primary factors that cause the degradation of 4-hydroxy-1H-indole-3-carboxylic acid in solution?

The main culprits for the degradation of this compound are:

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the electron-rich indole ring, a process that can be accelerated by light and certain metal ions.[2][3]

  • Light: Indole compounds are known to be photolabile.[4][5] Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions, including photo-oxidation.[2]

  • pH: The stability of phenolic compounds, including the 4-hydroxyindole moiety, is highly dependent on pH.[6][7][8][9] Basic conditions can deprotonate the hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation.

  • Temperature: Elevated temperatures can increase the rate of all chemical reactions, including degradation pathways.

  • Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that catalyze degradation.

Q3: What is the recommended solvent for dissolving 4-hydroxy-1H-indole-3-carboxylic acid?

For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally recommended.[10] The compound is typically more stable in these aprotic solvents compared to aqueous solutions. When preparing working solutions in aqueous buffers, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.[10] Aqueous solutions should be prepared fresh and used as quickly as possible, ideally within the same day.[10]

Q4: How should I store my stock solution of 4-hydroxy-1H-indole-3-carboxylic acid?

To maximize the shelf-life of your stock solution, adhere to the following storage conditions:

  • Temperature: Store at -20°C or, for long-term storage (months), at -80°C.[11][12]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[11]

  • Inert Atmosphere: For optimal stability, purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[11][12]

Troubleshooting Guide: Preventing Degradation

This section provides a systematic approach to identifying and resolving issues related to the degradation of 4-hydroxy-1H-indole-3-carboxylic acid in your experiments.

Problem 1: Rapid Loss of Compound Potency or Inconsistent Results

If you observe a decline in the expected biological or chemical activity of your compound, or if your results are not reproducible, degradation is a likely cause.

Visual Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation issues.

Detailed Corrective Actions:

  • Solvent Selection and Handling:

    • Causality: The phenolic hydroxyl group on the indole ring is susceptible to oxidation, which is often accelerated in alkaline conditions.[6] Protic solvents can also participate in degradation pathways.

    • Protocol:

      • For stock solutions, use high-purity, anhydrous DMSO.

      • Before use, degas the solvent by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • For aqueous working solutions, prepare them immediately before the experiment. First, dissolve the compound in a small volume of degassed DMSO, then slowly add it to your degassed aqueous buffer while vortexing. Do not store aqueous solutions for more than a day.[10]

  • pH Control:

    • Causality: High pH environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[6] Many biological assays are performed at physiological pH (~7.4), which can still be conducive to slow degradation.

    • Protocol:

      • If your experimental conditions allow, maintain a slightly acidic to neutral pH (pH 6-7) to improve stability.

      • When working at or above physiological pH, minimize the time the compound is in the solution.

      • Consider running a parallel control experiment to assess the rate of degradation in your buffer system over the time course of your assay.

Problem 2: Formation of Precipitates in Solution

Precipitation can occur due to low solubility or if degradation products are less soluble than the parent compound.

Corrective Actions:

  • Solubility Enhancement:

    • Causality: 4-hydroxy-1H-indole-3-carboxylic acid has limited solubility in aqueous solutions.

    • Protocol:

      • Ensure your initial stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.

      • When diluting into an aqueous buffer, do not exceed the solubility limit. It is advisable to perform a solubility test to determine the maximum concentration achievable in your specific buffer system.

      • The final concentration of DMSO in your aqueous solution should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays.

  • Filtration:

    • Causality: If a precipitate forms after a short period, it may be due to the formation of insoluble degradation products.

    • Protocol:

      • If the solution must be used, filter it through a 0.22 µm syringe filter to remove any particulate matter before use.

      • It is highly recommended to analyze the filtrate (e.g., by HPLC) to confirm the concentration of the active compound. However, the best practice is to prepare a fresh solution under conditions that prevent precipitation.

Advanced Stabilization Strategies

For highly sensitive or long-term experiments, the following additives can be considered to enhance the stability of your 4-hydroxy-1H-indole-3-carboxylic acid solution.

Stabilizing Agent Mechanism of Action Typical Concentration Considerations
Ascorbic Acid (Vitamin C) A potent antioxidant that preferentially scavenges free radicals and reactive oxygen species.[13]0.1 - 1 mMMay interfere with certain biological assays. Check for compatibility.
Ethylenediaminetetraacetic Acid (EDTA) A chelating agent that sequesters metal ions (e.g., iron, copper) which can catalyze oxidation reactions.[14][15]0.1 - 1 mMCan affect biological systems that are dependent on metal ions.
Trolox A water-soluble analog of vitamin E that can inhibit photodegradation and act as a radical scavenger.[16]10 - 100 µMHas been shown to be effective in preventing photodegradation of indole-containing fluorescent dyes.[16]

Experimental Protocol for Solution Stability Analysis by HPLC:

This protocol allows for the quantitative assessment of the stability of 4-hydroxy-1H-indole-3-carboxylic acid under various conditions.

  • Preparation of Solutions: Prepare solutions of your compound under different conditions (e.g., different solvents, pH values, with and without stabilizers).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system.

  • Incubation: Store the solutions under the desired conditions (e.g., room temperature on the benchtop, 37°C incubator, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.

  • Data Analysis:

    • Use a suitable HPLC method (e.g., reverse-phase C18 column with a UV detector).

    • Monitor the peak area of the parent compound (4-hydroxy-1H-indole-3-carboxylic acid).

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

By following these guidelines and troubleshooting steps, you can significantly improve the stability of your 4-hydroxy-1H-indole-3-carboxylic acid solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Becker, P. L., & Fay, F. S. (1987).
  • Leasure, C. D., & Hangarter, R. P. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26500.
  • Al-Mousa, A. A., Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Molecules, 27(15), 4983.
  • Nawara, K., & Kijak, M. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1][11]naphthyridine. New Journal of Chemistry, 43(10), 4215-4222.

  • Kozak, A., Taciak, B., & Drzewiecka-Antonik, A. (2020).
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824.
  • European Patent Office. (1992). Stabilization of aqueous hydroxylamine solutions. (EP 0516933 B1).
  • U.S. Patent No. 5,808,150. (1998).
  • Japan Patent Office. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Hydroxy-1H-indole-3-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-hydroxy-1H-indole-3-carboxylic acid. As a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-hydroxy-1H-indole-3-carboxylic acid. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

4-Hydroxy-1H-indole-3-carboxylic acid is a polyfunctional molecule, and its crystallization behavior is governed by the interplay of its phenolic hydroxyl, carboxylic acid, and indole N-H groups. These functional groups allow for strong hydrogen bonding, which can lead to robust crystal lattice formation but also presents challenges such as solvent inclusion and potential for polymorphism.

PropertyValueSource
Molecular FormulaC₉H₇NO₃[1]
Molecular Weight177.16 g/mol [1]
AppearanceColorless crystalline solid[2]
Recrystallization SolventEthanol/Water[2]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the crystallization of 4-hydroxy-1H-indole-3-carboxylic acid, providing potential causes and actionable solutions.

Problem 1: Oiling Out or Formation of a Gummy Precipitate

Symptoms: Instead of a crystalline solid, an immiscible liquid (oil) or a sticky, amorphous solid forms upon cooling the crystallization solution.

Causality: "Oiling out" typically occurs when the solute's solubility is so high in the hot solvent that upon cooling, the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. Impurities can also suppress the melting point and inhibit crystal lattice formation.

Troubleshooting Workflow:

start Oiling Out Observed cause1 Solution cooled too rapidly? start->cause1 cause2 Inappropriate solvent or solvent ratio? cause1->cause2 No solution1 Re-heat and cool slowly (e.g., in a dewar or insulated bath). cause1->solution1 Yes cause3 Presence of impurities? cause2->cause3 No solution2 Add more of the 'good' solvent to the hot solution and re-cool slowly. cause2->solution2 Yes solution4 Pre-purify the crude material (e.g., flash chromatography). cause3->solution4 Yes solution3 Consider a different solvent system (see Solvent Selection FAQ).

Caption: Decision workflow for troubleshooting "oiling out".

Problem 2: Poor or No Crystal Formation

Symptoms: The solution remains clear even after cooling, or only a very small amount of solid is recovered.

Causality: This issue arises from either insufficient supersaturation (too much solvent was used) or kinetic barriers to nucleation (the initial formation of crystal seeds).

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seeding: Add a single, pure crystal of 4-hydroxy-1H-indole-3-carboxylic acid to the cooled solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • If the solution is clear at room temperature, slowly evaporate some of the solvent and then cool again.

    • If using a solvent pair, cautiously add more of the anti-solvent (the one in which the compound is less soluble) to the solution at room temperature.

Problem 3: Crystals Are Colored or Off-White

Symptoms: The resulting crystals have a noticeable color, suggesting the presence of impurities.

Causality: Colored impurities are often highly conjugated organic molecules. These can arise from side reactions during synthesis or degradation of the starting materials or product. For indole derivatives, oxidative degradation can lead to colored byproducts.

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Caution: Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield. Hot filter the solution to remove the charcoal before cooling.

  • Solvent Selection: Choose a solvent system where the colored impurities are highly soluble even at low temperatures, so they remain in the mother liquor.

  • Re-crystallization: A second crystallization is often necessary to achieve high purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 4-hydroxy-1H-indole-3-carboxylic acid?

The impurity profile largely depends on the synthetic route. A common synthesis involves the debenzylation of a benzyloxyindole precursor[2]. Potential impurities could include:

  • Unreacted 4-benzyloxy-1H-indole-3-carboxylic acid: If the debenzylation reaction is incomplete.

  • Toluene or other byproducts from debenzylation: Depending on the specific debenzylation method used (e.g., catalytic hydrogenation).

  • Other positional isomers (e.g., 5-, 6-, or 7-hydroxyindole-3-carboxylic acid): If the starting benzyloxyindole was not isomerically pure[2].

  • Decarboxylation product (4-hydroxyindole): Indole-3-carboxylic acids can decarboxylate at high temperatures.

Q2: How do I choose the best solvent for crystallization?

The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For 4-hydroxy-1H-indole-3-carboxylic acid, a polar solvent or a mixture of polar solvents is a good starting point due to the presence of hydrogen-bonding functional groups.

A published method for the purification of hydroxyindole-3-carboxylic acids uses an ethanol/water mixture[2]. The presence of water can enhance the solubility of carboxylic acids in some organic solvents[1][3][4].

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heat the test tube and add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

Q3: My yield is very low. How can I improve it?

  • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve your compound. Adding excess solvent will keep more of your product in the solution upon cooling.

  • Cooling: After initial crystal formation at room temperature, cool the flask in an ice bath to maximize the precipitation of your compound.

  • Mother Liquor: The remaining solution (mother liquor) still contains some dissolved product. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: How can I assess the purity of my crystallized product?

Several analytical techniques can be used to determine the purity of your 4-hydroxy-1H-indole-3-carboxylic acid.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A single spot on the TLC plate is a good indication of purity.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. The optimal ratio will need to be determined experimentally.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

    • Method: A reverse-phase HPLC method would be suitable.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. The acidic modifier helps to ensure good peak shape for the carboxylic acid.

    • Detection: UV detection, likely in the range of 220-280 nm. A specific method for 4-hydroxyindole uses a mobile phase of acetonitrile, water, and phosphoric acid[5].

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Compare the observed melting point to the literature value.

Q5: Could my product exist as different polymorphs?

Yes, polymorphism is a common phenomenon in organic molecules, especially in pharmaceuticals and compounds with hydrogen-bonding capabilities like indole derivatives[6][7][8]. Different polymorphs can have different solubilities, stabilities, and melting points. It is crucial to ensure that you are consistently producing the same polymorphic form.

Investigating Polymorphism:

  • Vary Crystallization Conditions: Use different solvents, cooling rates, and levels of supersaturation.

  • Analytical Characterization: Analyze the different crystal forms using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify and differentiate polymorphs.

IV. Purity Assessment Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your dry crystals in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also, spot the crude material and, if available, a pure standard for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 ethyl acetate:hexane, adjust as needed).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under UV light (254 nm and/or 366 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Sample Preparation: Prepare a solution of your crystallized product in the mobile phase (or a compatible solvent) at a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Starting Point):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Analysis: The purity can be calculated based on the relative peak areas in the chromatogram.

V. Conclusion

The successful crystallization of 4-hydroxy-1H-indole-3-carboxylic acid is a critical step in ensuring the quality and reliability of subsequent research and development activities. By systematically addressing common issues such as oiling out, poor crystal formation, and the presence of impurities, researchers can significantly improve the purity and yield of this valuable compound. Careful selection of solvents, controlled cooling rates, and the use of appropriate analytical techniques for purity assessment are key to achieving consistent and reproducible results.

VI. References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega, 2020. Available from: [Link]

  • Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. SIELC Technologies, 2018. Available from: [Link]

  • Polymorphism. Resonance, 2007. Available from: [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader, 2022. Available from: [Link]

  • A Comprehensive Review on HPTLC Method Development. Journal of Pharmaceutical and Biological Sciences, 2025. Available from: [Link]

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 1969. Available from: [Link]

  • Controlling factor of polymorphism in crystallization process. ResearchGate, 2002. Available from: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation, 2023. Available from: [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. Available from: [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog, 2020. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 2003. Available from: [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 2002. Available from: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. Available from: [Link]

  • TLC in the Analysis of Plant Material. MDPI, 2025. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library, 1991. Available from: [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents. Available from:

  • A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. Chemical Communications, 2018. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate, 2004. Available from: [Link]

  • Solubility of Organic Compounds. University of Toronto, 2023. Available from: [Link]

  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 2018. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 2022. Available from: [Link]

  • 4-Hydroxy-1H-indole-3-carboxylic acid. PubChem. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV, 1992. Available from: [Link]

  • Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Indole Derivatives: 5-Hydroxyindole-3-acetic acid (5-HIAA) vs. 4-Hydroxy-1H-indole-3-carboxylic acid (4-HICA)

As a Senior Application Scientist, selecting the correct analytical approach for indole derivatives requires a deep understanding of their structural nuances. While 5-hydroxyindole-3-acetic acid (5-HIAA) and 4-hydroxy-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct analytical approach for indole derivatives requires a deep understanding of their structural nuances. While 5-hydroxyindole-3-acetic acid (5-HIAA) and 4-hydroxy-1H-indole-3-carboxylic acid (4-HICA) share a core indole scaffold, their differing substitution patterns drastically alter their physicochemical properties, biological roles, and the analytical workflows required for their detection.

This guide provides an objective, data-driven comparison of these two compounds, detailing their application landscapes and providing self-validating experimental protocols for researchers in clinical diagnostics and drug development.

Structural and Physicochemical Divergence

The fundamental difference between these two molecules lies in the position of the hydroxyl group and the nature of the acidic moiety at the 3-position.

  • 5-HIAA (Clinical Biomarker): Features a hydroxyl group at the C5 position and an acetic acid side chain at C3. The methylene spacer in the acetic acid group provides rotational freedom, preventing intramolecular interactions with the indole ring. This structure makes it highly soluble in aqueous environments and an ideal terminal metabolite for renal clearance[1],[2].

  • 4-HICA (Synthetic Scaffold): Features a hydroxyl group at the C4 position and a direct carboxylic acid at C3[3]. The spatial proximity of the 4-OH proton to the 3-carbonyl oxygen facilitates strong intramolecular hydrogen bonding . This interaction stabilizes the conjugate base, alters the pKa, and significantly increases the molecule's lipophilicity and rigidity compared to 5-HIAA.

Quantitative Data Comparison
Parameter5-Hydroxyindole-3-acetic acid (5-HIAA)4-Hydroxy-1H-indole-3-carboxylic acid (4-HICA)
CAS Number 54-16-024370-76-1[4]
Molecular Formula C10H9NO3C9H7NO3[3]
Molecular Weight 191.18 g/mol 177.16 g/mol [3]
Primary Application Diagnostic biomarker for neuroendocrine tumors[5]Synthetic building block / Ligand scaffold
Metabolic Pathway Terminal metabolite of Serotonin (5-HT)Predicted to undergo aromatic O-glucuronidation[6]
Preferred Detection LC-MS/MS (MRM), SERS[1],[7]HPLC-UV, High-Resolution Mass Spectrometry
Typical Matrix Serum, Plasma, Urine[5]Synthetic reaction mixtures, in vitro assays

Application Landscapes

5-HIAA: The Gold Standard Clinical Biomarker

5-HIAA is the primary urinary and serum metabolite of serotonin. In clinical practice, elevated levels of 5-HIAA are the definitive biochemical marker for diagnosing and monitoring serotonin-secreting neuroendocrine neoplasms (NENs), such as carcinoid tumors[1],[5]. While historically measured via colorimetric assays (e.g., nitrosonaphthol reaction), modern clinical labs rely on ultrafast LC-MS/MS to avoid false positives caused by dietary indoles[1],[7].

4-HICA: The Versatile Synthetic Intermediate

Unlike 5-HIAA, 4-HICA is not a standard clinical biomarker. It is primarily utilized in medicinal chemistry as a rigid, functionalized building block. The direct attachment of the carboxylic acid to the aromatic ring allows for the synthesis of complex amide-linked kinase inhibitors. Furthermore, computational metabolism models (e.g., BioTransformer) predict that if introduced in vivo, 4-HICA undergoes rapid aromatic O-glucuronidation via the UDP-glucuronosyltransferase 1-1 enzyme[6].

Visualizing Workflows and Pathways

Pathway TRP L-Tryptophan HTP 5-Hydroxytryptophan TRP->HTP TPH1 HT Serotonin (5-HT) HTP->HT AADC HIAA 5-HIAA (Biomarker) HT->HIAA MAO-A / ALDH

Caption: Serotonin metabolic pathway highlighting 5-HIAA as the terminal clinical biomarker.

AnalyticalLogic cluster_0 5-HIAA (Clinical) cluster_1 4-HICA (Synthetic) Root Indole Isomer Resolution Prep1 SPE Extraction Root->Prep1 Prep2 Solvent Extraction Root->Prep2 LC1 C18 UPLC Prep1->LC1 MS1 MRM: 190 -> 146 LC1->MS1 LC2 Phenyl-Hexyl HPLC Prep2->LC2 MS2 HRMS: m/z 176.03 LC2->MS2

Caption: Divergent analytical workflows for clinical 5-HIAA quantification versus synthetic 4-HICA validation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Ultrafast LC-MS/MS Quantification of 5-HIAA in Serum[7]

Objective: Absolute quantification of 5-HIAA in clinical matrices overcoming ion suppression.

  • Sample Aliquoting & Internal Standard Addition: Aliquot 100 µL of patient serum. Immediately add 10 µL of stable isotope-labeled internal standard (5-HIAA-D5, 510 nmol/L).

    • Causality: The D5 isotope co-elutes exactly with the endogenous analyte, perfectly correcting for matrix-induced ionization suppression and physical extraction losses[7].

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

    • Causality: Methanol rapidly denatures binding proteins. The acidic environment (formic acid) ensures the C3-acetic acid moiety remains fully protonated, driving the molecule into the organic phase and optimizing recovery[7].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometric Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition: m/z 190.0 → 146.0 (representing the loss of CO2 from the acetic acid side chain).

Protocol B: Purity & Structural Validation of 4-HICA via HPLC-UV/HRMS

Objective: Confirm the purity and exact mass of synthesized 4-HICA, ruling out positional isomers.

  • Stock Solution Preparation: Dissolve 1 mg of 4-HICA in 1 mL of anhydrous DMSO.

    • Causality: 4-HICA possesses a rigid, planar structure with strong intramolecular hydrogen bonding, resulting in poor aqueous solubility. DMSO disrupts these lattices, ensuring complete dissolution.

  • Sample Dilution: Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Orthogonal Chromatographic Separation: Inject 10 µL onto a Phenyl-Hexyl HPLC column.

    • Causality: Standard C18 columns often struggle to resolve closely related indole isomers (e.g., 4-OH vs. 5-OH). The Phenyl-Hexyl stationary phase provides orthogonal π−π interactions that exploit the differing electron densities of the substituted indole rings, ensuring baseline resolution.

  • Detection: Monitor UV absorbance at 280 nm to capture the indole chromophore. Simultaneously, route the flow to a Time-of-Flight (TOF) Mass Spectrometer.

  • Validation: Confirm the exact mass in ESI Negative mode. The theoretical [M−H]− for 4-HICA is 176.0353 . A mass error of < 5 ppm validates the structural formula[3].

References

  • Nitrosonaphthol reaction-assisted SERS assay for selective determination of 5-hydroxyindole-3-acetic acid in human urine - PubMed. nih.gov. 1

  • 4-Hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 594570 - PubChem. nih.gov.3

  • Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms - PMC. nih.gov.5

  • 4-hydroxy-1H-indole-3-carboxylic acid | 24370-76-1 | C9H7NO3 | Appchem. appchemical.com. 4

  • Full article: Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. tandfonline.com. 7

  • Showing chemical card for 4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-1H-indole-3-carboxylic acid (CFc000115358) - ChemFOnt. chemfont.ca. 6

  • Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry. researchgate.net. 2

Sources

Comparative

comparing indole derivatives to 4-hydroxy-1H-indole-3-carboxylic acid

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery and agrochemical development, I frequently analyze the structural nuances that dictate a molecule's biological performance. The indol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery and agrochemical development, I frequently analyze the structural nuances that dictate a molecule's biological performance. The indole ring is a privileged pharmacophore, ubiquitous in nature and synthetic libraries. However, functionalizing this core—specifically comparing general indole derivatives to 4-hydroxy-1H-indole-3-carboxylic acid (4-OH-ICA) —reveals profound differences in thermodynamic stability, target affinity, and mechanistic specificity.

This guide provides an objective, data-driven comparison of these scaffolds, detailing their structural dynamics, comparative performance, and the self-validating experimental workflows required to evaluate them.

Structural and Thermodynamic Profiling

General indole derivatives (such as indole-3-acetic acid or unsubstituted indoles) rely heavily on their hydrophobic core and the hydrogen-bond donating capacity of the N1-H group to interact with biological targets. While versatile, these interactions often lack high spatial specificity, leading to broad but sometimes off-target biological activities.

In contrast,1[1] introduces a highly specific electronic and steric environment. The addition of the carboxylic acid at the C3 position provides significant enthalpic stabilization to the indole ring through resonance[2]. More critically, the hydroxyl group at the C4 position acts as an adjacent hydrogen bond donor/acceptor.

Mechanistic Causality: The proximity of the 4-OH group to the 3-carboxylic acid restricts the rotational freedom of the carboxylate moiety via intramolecular hydrogen bonding. This pre-organization reduces the entropic penalty upon binding to a target protein's active site, allowing 4-OH-ICA derivatives to form highly stable, bidentate interactions (e.g., salt bridges with Arginine residues) that standard indoles cannot achieve[3].

Pathway N1 Indole Scaffold N2 Standard Derivatives (Hydrophobic Core) N1->N2 N3 4-OH-ICA (Functionalized C3/C4) N1->N3 N4 Non-specific π-π Stacking N2->N4 N5 Targeted H-Bonding (e.g., Arg-128) N3->N5 N6 Receptor Modulation (DNA Gyrase / TIR1) N4->N6 N5->N6

Fig 1: Mechanistic divergence of general indole derivatives versus 4-OH-ICA in target binding.

Biological Performance & Target Affinity

The structural pre-organization of 4-OH-ICA translates directly into enhanced biological performance across multiple domains, from antimicrobial efficacy to plant defense mechanisms.

  • Antimicrobial Activity (DNA Gyrase Inhibition): Recent drug development efforts have synthesized3 to target DNA gyrase and lanosterol-14-alpha demethylase[3]. Molecular docking confirms that the carboxylic acid group establishes critical hydrogen bonds and salt bridge interactions with Arg-128 in the quinolone-binding pocket, yielding Minimum Inhibitory Concentrations (MIC) highly competitive with standard antibiotics[3].

  • Agrochemical Receptor Modulation: In plant biology, indole-3-carboxylic acid derivatives act as potent antagonists for the 4[4]. Furthermore, 4-hydroxyindole-3-carbonylnitrile (4OH-ICN) is a critical 5 in Arabidopsis, demonstrating the evolutionary utility of the 4-OH-ICA scaffold in biological warfare against pathogens[5].

Quantitative Performance Comparison
Compound ClassPrimary ApplicationKey Interaction MechanismRepresentative Efficacy (MIC / Inhibition)
Unsubstituted Indole-3-carboxylic acid Baseline comparisonHydrophobic packing, π-π stacking>100 µg/mL (MIC against C. albicans)
4-Hydroxy-1H-indole-3-carboxylic acid Plant Defense PathwayTarget H-bonding via C4-OHN/A (Endogenous Precursor)[5]
Indole-3-carboxylic acid dipeptide conjugates Antimicrobial AgentSalt bridge with Arg-128 (DNA Gyrase)50 - 90 µg/mL (MIC)[3]
4-Substituted Indole-3-carboxylic acid derivatives Herbicidal AgentTIR1 Auxin Receptor Antagonism60–97% root/shoot inhibition[4]
Ciprofloxacin (Standard Control) Antimicrobial AgentDNA Intercalation & H-bonding50 µg/mL (MIC)[3]

Experimental Methodology: Target Binding & MIC Validation

To objectively evaluate the performance of 4-OH-ICA derivatives against standard indoles, researchers must employ a self-validating assay system. The following protocol details the determination of antimicrobial MIC, engineered specifically to account for the physicochemical properties of functionalized indoles.

Step-by-Step Protocol

Step 1: Compound Solubilization and Library Preparation

  • Action: Dissolve 4-OH-ICA and comparative indole derivatives in 100% LC-MS grade DMSO to create a 10 mM master stock. Dilute into aqueous buffers such that the final DMSO concentration in the assay never exceeds 1%.

  • Causality: 4-OH-ICA has a predicted logP of ~1.2[1], making it moderately lipophilic. While DMSO is required to disrupt the strong crystal lattice energy of the functionalized indole[2], exceeding 1% DMSO in the final assay will induce solvent-mediated membrane toxicity in bacterial models, confounding the true MIC readout.

Step 2: Broth Microdilution Setup

  • Action: Prepare serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Inoculate with the target strain (e.g., C. albicans or S. aureus) to a final concentration of 5×105 CFU/mL.

  • Causality: Why CAMHB? Indole-3-carboxylic acid derivatives targeting DNA gyrase require a stable enzyme-DNA complex to exert their inhibitory effect[3]. Divalent cations (Mg²⁺, Ca²⁺) are essential cofactors for gyrase function. CAMHB standardizes these cation levels, preventing false-positive MIC shifts caused by target destabilization rather than true compound inhibition.

Step 3: Spectrophotometric Readout

  • Action: Incubate plates at 37°C for 24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Causality: Visual inspection of MIC is subjective. OD600 provides a quantitative dataset that allows for precise IC50 curve fitting, enabling the calculation of exact thermodynamic binding affinities when coupled with structural data.

Step 4: Orthogonal Validation (LC-MS Stability Check)

  • Action: Extract the media from the MIC wells post-incubation and analyze via LC-MS.

  • Causality: 4-OH-ICA contains a free hydroxyl and carboxylic acid, making it susceptible to esterification or oxidation in complex biological media. Validating the post-assay media ensures the observed efficacy is driven by the intact parent compound and not a degradation artifact, finalizing the self-validating loop of the experiment.

Workflow S1 1. Compound Solubilization (DMSO ≤1% Final) S2 2. Broth Microdilution (Cation-Adjusted Media) S1->S2 S3 3. Spectrophotometry (OD600 Quantification) S2->S3 S4 4. Efficacy Analysis (MIC / IC50 Calculation) S3->S4 S5 5. Orthogonal Validation (LC-MS Stability Check) S4->S5

Fig 2: Self-validating high-throughput screening workflow for indole-based therapeutics.

Conclusion

For researchers and drug developers, the transition from a standard indole scaffold to 4-hydroxy-1H-indole-3-carboxylic acid represents a shift from broad-spectrum hydrophobicity to targeted, high-affinity molecular design. The synergistic effect of the C3-carboxylic acid and C4-hydroxyl group restricts conformational flexibility and provides a robust bidentate anchoring point for critical enzymatic targets like DNA gyrase and TIR1. When evaluated through rigorously controlled, self-validating assays, 4-OH-ICA derivatives consistently demonstrate superior pharmacological and agrochemical profiles compared to their unfunctionalized counterparts.

References

  • PubChem. "4-Hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 594570". National Library of Medicine. 1

  • RSC Advances. "A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents". Royal Society of Chemistry. 3

  • Frontiers in Plant Science. "Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors". Frontiers. 5

  • Frontiers in Chemistry. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists". Frontiers. 4

  • Journal of Physical Chemistry A. "Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives". American Chemical Society. 2

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 4-Hydroxy-1H-indole-3-carboxylic Acid Purity Testing

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule as significant as 4-hydroxy-1H-indole-3-carboxylic acid, a key structural motif in many biologically active compounds, rigorous purity assessment is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for determining the purity of 4-hydroxy-1H-indole-3-carboxylic acid, empowering you to make informed decisions in your analytical workflows.

The Critical Role of High-Purity Reference Standards

A reference standard serves as the benchmark against which a sample is compared. Its own purity must be unequivocally established and documented. When selecting a reference standard for 4-hydroxy-1H-indole-3-carboxylic acid, it is crucial to look beyond a simple percentage on a label. A comprehensive Certificate of Analysis (CoA) is a non-negotiable document that should detail the methods used to ascertain purity and the results of those analyses.

A robust CoA for a high-quality reference standard will typically include data from a combination of orthogonal analytical techniques, providing a multi-faceted view of the compound's purity. These techniques exploit different physicochemical properties of the molecule, ensuring that a wide range of potential impurities are detected and quantified.

Comparative Analysis of Purity Determination Techniques

The purity of 4-hydroxy-1H-indole-3-carboxylic acid is best assessed using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the compound's identity and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of polar to moderately non-polar organic molecules like 4-hydroxy-1H-indole-3-carboxylic acid.[1] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Key Experimental Considerations:

  • Column: A C18 column is a standard choice for indole derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.[2]

  • Detection: The indole ring possesses a strong chromophore, making UV detection a sensitive and reliable method.[3] A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. The UV spectrum of indole-3-carboxylic acid shows a local maximum at 278 nm, which is a suitable wavelength for detection.

Comparison of HPLC Methods from Supplier CoAs (Hypothetical):

SupplierStated PurityHPLC Method Summary
Supplier A ≥99.5% (HPLC)Column: C18, 4.6 x 250 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid; Detection: UV at 280 nm
Supplier B >98% (HPLC)Column: C18, 4.6 x 150 mm, 3.5 µm; Mobile Phase: Isocratic mixture of Methanol and 20 mM Phosphate Buffer (pH 3.0); Detection: UV at 278 nm
Supplier C ≥99.0% (HPLC)Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile and Water; Detection: PDA (200-400 nm)

This table is a representative example. Always refer to the specific Certificate of Analysis from the supplier.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative ¹H-NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][3] The principle lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal.[2][4] By using a certified internal standard of known purity, the purity of the target analyte can be accurately calculated.[1][5][6]

Causality in Experimental Design for qNMR:

  • Choice of Internal Standard: The internal standard must have a known purity, be stable, and possess signals that do not overlap with the analyte's signals. For 4-hydroxy-1H-indole-3-carboxylic acid, suitable internal standards could include maleic acid or dimethyl sulfone.[1]

  • Relaxation Delay (d1): To ensure accurate quantification, all protons must fully relax between pulses. This requires a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of any proton in both the analyte and the internal standard.[1]

  • Signal-to-Noise Ratio (S/N): A high S/N ratio is crucial for accurate integration. A sufficient number of scans should be acquired to achieve an S/N of at least 150:1.[1]

Spectroscopic Identity Confirmation: UV-Vis, FTIR, and Mass Spectrometry

While HPLC and qNMR are quantitative, spectroscopic techniques are essential for confirming the identity of the reference standard and providing qualitative information about its purity.

  • UV-Visible (UV-Vis) Spectroscopy: This technique confirms the presence of the indole chromophore. The UV spectrum of 4-hydroxy-1H-indole-3-carboxylic acid is expected to show characteristic absorption maxima. For instance, indole-3-carboxylic acid has a local maximum at 278 nm. A shift in the λmax or the appearance of additional peaks could indicate the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint of the compound, confirming the presence of key functional groups. For 4-hydroxy-1H-indole-3-carboxylic acid, the spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and indole groups, the C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.[7] The absence of unexpected peaks provides evidence of purity.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also be compared to known spectra to verify the structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the purity assessment of 4-hydroxy-1H-indole-3-carboxylic acid.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general starting point and should be optimized and validated for your specific instrumentation and requirements.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • 4-hydroxy-1H-indole-3-carboxylic acid reference standard and sample.

  • HPLC grade solvents.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

4. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)

1. Instrumentation and Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Certified internal standard (e.g., maleic acid, purity >99.5%).

  • Deuterated solvent (e.g., DMSO-d₆).

  • 4-hydroxy-1H-indole-3-carboxylic acid sample.

  • Analytical balance (readability to 0.01 mg).

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the 4-hydroxy-1H-indole-3-carboxylic acid sample into a clean, dry vial.

  • Accurately weigh approximately 2 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally based on T1 values).

  • Number of Scans (ns): ≥ 64 (to achieve S/N > 150).

  • Acquisition Time (aq): Sufficiently long for good digital resolution.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical process.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Data Evaluation & Reporting Start Receive Sample of 4-Hydroxy-1H-indole-3-carboxylic Acid Spectroscopic_ID Spectroscopic Identification (FTIR, MS, ¹H-NMR) Start->Spectroscopic_ID HPLC_Purity HPLC Purity (Area % Method) Spectroscopic_ID->HPLC_Purity qNMR_Purity qNMR Purity (Absolute Quantification) Spectroscopic_ID->qNMR_Purity Compare_Results Compare Orthogonal Results HPLC_Purity->Compare_Results qNMR_Purity->Compare_Results Generate_CoA Generate Certificate of Analysis Compare_Results->Generate_CoA Final_Decision Release as Reference Standard Generate_CoA->Final_Decision

Caption: A streamlined workflow for the comprehensive purity assessment of a chemical reference standard.

Conclusion: A Multi-faceted Approach to Ensuring Purity

References

  • SIELC Technologies. (2018, February 17). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, P., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Appchem. (n.d.). 4-hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Shukla, P., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1147, 55-67.
  • National Measurement Institute of Australia. (2023, March 24). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1058: (±)-α -Methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Grieshaber, D., et al. (2002). Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Dai, J., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6985.

Sources

Comparative

Pharmacokinetic Comparison Guide: Indole-3-Carboxylic Acid vs. 4-Hydroxyindole-3-Carboxylic Acid

Executive Summary Indole-3-carboxylic acid (I3CA) and its derivative, 4-hydroxyindole-3-carboxylic acid (4-OH-I3CA), are structurally related but pharmacokinetically distinct molecules. I3CA is a major oxidative metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-carboxylic acid (I3CA) and its derivative, 4-hydroxyindole-3-carboxylic acid (4-OH-I3CA), are structurally related but pharmacokinetically distinct molecules. I3CA is a major oxidative metabolite of dietary indoles (such as indole-3-carbinol) and acts as a key postbiotic metabolite exhibiting aryl hydrocarbon receptor (AhR)-dependent immunomodulatory effects[1][2]. Conversely, 4-OH-I3CA is recognized as a defense-responsive specialized plant metabolite[3] and serves as a critical scaffold in medicinal chemistry for drug optimization.

For researchers and drug development professionals, understanding the pharmacokinetic (PK) divergence between these two compounds is essential. The addition of a single hydroxyl group at the C4 position fundamentally alters the molecule's physicochemical properties, shifting its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic differences between I3CA and 4-OH-I3CA are driven by their distinct electron densities and hydrogen-bonding capacities. I3CA relies primarily on its carboxylic acid moiety for its physicochemical behavior. However, the introduction of the 4-OH group in 4-OH-I3CA adds a strong hydrogen bond donor and acceptor. This modification increases the Topological Polar Surface Area (TPSA) from approximately 53.1 Ų to 73.3 Ų[4].

This structural shift has profound ADME implications. The increased polarity decreases the partition coefficient (LogP), which reduces passive transcellular permeability across lipophilic membranes, such as the blood-brain barrier (BBB). Conversely, it significantly increases thermodynamic aqueous solubility—a common trade-off encountered when optimizing indole-core drugs to disrupt standard lattice interactions[5].

Table 1: Physicochemical and Predicted ADME Properties
ParameterIndole-3-carboxylic acid (I3CA)4-Hydroxyindole-3-carboxylic acid (4-OH-I3CA)
Molecular Weight 161.16 g/mol 177.16 g/mol [4]
LogP (Predicted) ~1.8~1.2[4]
Topological Polar Surface Area (TPSA) 53.1 Ų73.3 Ų[4]
H-Bond Donors 23
H-Bond Acceptors 23
Primary Clearance Mechanism Phase I Oxidation (CYP450)Phase II Conjugation (UGT/SULT)
BBB Permeability Moderate to HighLow

Comparative Pharmacokinetic Profiles

Absorption and Distribution

I3CA demonstrates rapid absorption and broad systemic distribution. Following oral administration in murine models, I3CA is readily absorbed from the gut and distributes systemically into well-perfused tissues, including the liver, kidney, lung, heart, and brain[1][6]. Its relatively low molecular weight and moderate lipophilicity allow for efficient passive diffusion.

In contrast, 4-OH-I3CA exhibits a more restricted distribution profile. The increased TPSA limits its ability to cross the BBB efficiently. While oral bioavailability may be aided by its higher aqueous solubility, the reduced permeability often necessitates higher dosing or specialized enteric delivery systems to achieve therapeutic systemic exposure, similar to strategies employed to unlock the therapeutic potential of I3CA cascades[2].

Metabolism and Excretion

The metabolic fate of these two compounds represents their most significant PK divergence. I3CA is primarily subject to Phase I hepatic oxidation, yielding minor metabolites such as 6-hydroxyindole-3-carboxylic acid[7]. Because it lacks an immediate handle for rapid conjugation, its systemic half-life is largely dictated by the efficiency of these oxidative pathways and subsequent renal clearance.

4-OH-I3CA, however, possesses a pre-installed hydroxyl group that serves as a direct substrate for Phase II metabolic enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This leads to rapid conjugation, forming highly water-soluble glucuronide or sulfate metabolites that are swiftly excreted via the biliary or renal routes. Consequently, 4-OH-I3CA typically exhibits a higher intrinsic clearance ( CLint​ ) and a shorter systemic half-life than the parent I3CA.

G I3CA Indole-3-carboxylic acid (I3CA) Phase1 Phase I Oxidation (CYP450) I3CA->Phase1 Hepatic Metabolism OH_I3CA 4-Hydroxyindole-3-carboxylic acid (4-OH-I3CA) Phase2 Phase II Conjugation (UGT / SULT) OH_I3CA->Phase2 Rapid Conjugation Metab1 6-OH-I3CA (Minor Clearance) Phase1->Metab1 Metab2 4-O-Glucuronide (Major Clearance) Phase2->Metab2

Metabolic divergence of I3CA and 4-OH-I3CA highlighting Phase I vs Phase II pathways.

Experimental Methodologies

To empirically validate these pharmacokinetic differences, rigorous in vitro and in vivo protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that artifacts from chemical instability or non-specific binding are minimized.

Workflow Step1 Compound Formulation (IV & PO dosing) Step2 In Vivo Administration (CD-1 Mice) Step1->Step2 Step3 Serial Blood/Tissue Sampling (0.25 - 24 h) Step2->Step3 Step4 Sample Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 PK Parameter Calculation (NCA Analysis) Step5->Step6

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Protocol 1: In Vivo Pharmacokinetic Profiling (Murine Model)

Rationale: CD-1 mice are utilized to assess systemic exposure, tissue distribution, and clearance rates, providing a comprehensive view of the compounds' behavior in a whole-organism system[1][6].

  • Formulation: Suspend I3CA and 4-OH-I3CA separately in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween-80 for oral (PO) dosing, or 5% DMSO/95% saline for intravenous (IV) dosing.

    • Causality: This ensures complete dissolution for IV and uniform suspension for PO, preventing erratic absorption profiles that could skew Tmax​ and Cmax​ data.

  • Administration: Administer the formulated compounds to female CD-1 mice at a standard dose (e.g., 10-50 mg/kg PO; 2-5 mg/kg IV)[6].

  • Sampling: Collect blood via cardiac puncture and harvest tissues (liver, brain, kidney) at serial time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours)[1].

  • Extraction: Homogenize tissues. Extract plasma and tissue samples using protein precipitation with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 4-methoxy-indole)[6].

    • Causality: Cold acetonitrile immediately quenches enzymatic degradation and strips protein-bound analytes, ensuring the measurement reflects the total drug concentration rather than just the unbound fraction.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate PK parameters ( Cmax​ , Tmax​ , AUC, t1/2​ , Clearance) using non-compartmental analysis (NCA).

Protocol 2: In Vitro Microsomal Stability and Metabolite Identification

Rationale: This assay isolates hepatic clearance mechanisms to confirm the hypothesis that 4-OH-I3CA is cleared primarily via Phase II conjugation, whereas I3CA relies on Phase I oxidation.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound (I3CA or 4-OH-I3CA) and 0.5 mg/mL pooled human or mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for Phase I CYP450 activity) and 2 mM UDPGA (uridine 5'-diphosphoglucuronic acid, for Phase II UGT activity) supplemented with alamethicin (to permeabilize microsomal membranes).

    • Causality: The inclusion of UDPGA and alamethicin is critical; without them, the rapid Phase II clearance of 4-OH-I3CA would be entirely missed, leading to a false estimation of its metabolic stability.

  • Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), transfer 100 µL aliquots into 300 µL of cold methanol to stop the reaction.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via high-resolution mass spectrometry (HRMS) to quantify the disappearance of the parent compound and structurally identify the formed metabolites (e.g., 4-O-glucuronide vs. 6-OH-I3CA).

References

  • Source: nih.
  • Source: nih.
  • Source: aacrjournals.
  • Title: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)...
  • Source: nih.
  • Source: cdnsciencepub.
  • Source: frontiersin.

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-1H-indole-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical stewardship. 4-Hydroxy-1H-indole-3-carboxylic acid (CAS: 24370-76-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical stewardship. 4-Hydroxy-1H-indole-3-carboxylic acid (CAS: 24370-76-1) is a highly valuable compound, frequently utilized as a pharmaceutical intermediate and studied as a defense-responsive specialized metabolite in biological systems 1.

While indole-3-carboxylic acid derivatives are generally not classified as dangerous goods for standard transport 2, their biological activity means that improper disposal can introduce potent ecological disruptors into municipal water systems. Furthermore, the physical nature of the powder poses acute exposure risks to laboratory personnel. This guide establishes the causality behind the safety protocols and provides step-by-step operational workflows for the safe handling and disposal of this compound.

Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the physicochemical and hazardous nature of the compound. The risks associated with 4-Hydroxy-1H-indole-3-carboxylic acid dictate our choice of Personal Protective Equipment (PPE) and containment strategies.

  • Respiratory Tract Irritation (H335): In its dry powder form, the compound consists of fine particulates with a low aerodynamic diameter. If aerosolized, these particles bypass primary respiratory defenses, causing acute irritation 2. Causality: This is why dry sweeping is strictly prohibited during spill clean-ups.

  • Skin and Eye Irritation (H315, H319): The carboxylic acid and phenolic hydroxyl moieties can interact with the moisture on mucosal membranes and skin, leading to localized pH changes and cellular irritation 2.

  • Thermal Decomposition: While stable under normal conditions, exposure to extreme heat or fire causes the compound to emit toxic fumes, including carbon oxides and nitrogen oxides 3.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Guideline
Chemical Name 4-Hydroxy-1H-indole-3-carboxylic acid
CAS Number 24370-76-1 4
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) 2
Transport Classification Not classified as dangerous goods (ADR/RID, IMDG, IATA) 2, 5
Mandatory PPE Nitrile gloves, EN 166/NIOSH approved goggles, lab coat. Particulate respirator required if handled outside a fume hood 6, 7

Disposal & Containment Workflows

A self-validating protocol ensures that failure at one step does not result in systemic contamination. The following methodologies are designed to isolate the compound at the source.

Protocol A: Routine Solid Waste Disposal

Unused product, contaminated packaging, and solid reaction byproducts must never be disposed of in standard municipal trash or washed down the drain 2, [[7]]().

  • Collection: Transfer all solid waste into a chemically compatible, sealable container (e.g., wide-mouth amber glass or high-density polyethylene). Perform this transfer entirely within a certified chemical fume hood to capture any rogue dust 3.

  • Labeling: Affix a hazardous waste label immediately. Include the chemical name, CAS number (24370-76-1), and mark the "Irritant" checkbox.

  • Storage: Store the sealed container in a designated, cool, dry hazardous waste accumulation area, strictly segregated from strong oxidizing agents and strong acids/alkalis 3.

  • Final Disposition: Offer the surplus to a licensed hazardous waste disposal company for high-temperature incineration 5.

Protocol B: Liquid Waste Segregation (Solutions & Extracts)

In metabolomics and synthesis, this compound is frequently extracted using solvents such as methanol or chloroform 8, 1. Causality: Halogenated solvents require vastly different, higher-temperature incineration protocols than non-halogenated solvents to prevent the formation of toxic dioxins. Segregation at the bench is critical.

  • Solvent Identification: Determine the primary carrier solvent of your waste mixture.

  • Routing:

    • If dissolved in chloroform or dichloromethane, route to the Halogenated Organic Waste carboy.

    • If dissolved in methanol, ethanol, or DMSO, route to the Non-Halogenated Organic Waste carboy.

  • Documentation: Log the addition of "Indole-3-carboxylic acid derivative" on the waste carboy's tracking sheet to ensure the disposal facility is aware of the nitrogenous organic content.

Protocol C: Accidental Spill Response

A spill introduces kinetic energy that can aerosolize the compound, triggering the H335 inhalation hazard.

  • Isolation: Evacuate non-essential personnel and ensure the room's ventilation is active.

  • Dry Spill Containment: Do NOT use a broom. Sweeping aerosolizes the powder. Instead, use a HEPA-filtered vacuum designed for hazardous dust, or gently cover the powder with damp paper towels to suppress dust generation, then carefully scoop the matrix into a plastic bag 6.

  • Wet Spill Containment: If the compound is spilled while in solution, cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) 3.

  • Decontamination: Wash the affected surface with copious amounts of water and soap. Ensure the wash water is collected using absorbent pads and disposed of as solid hazardous waste; do not allow the runoff to enter laboratory drains 6.

Disposal Decision Workflow

To streamline laboratory operations, follow this logical decision tree for handling 4-Hydroxy-1H-indole-3-carboxylic acid waste.

G Start 4-Hydroxy-1H-indole-3-carboxylic acid Waste Generation Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine DrySpill Dry Clean-up (HEPA Vacuum / Damp Wipe) Spill->DrySpill Powder Form WetSpill Wet Clean-up (Inert Absorbent) Spill->WetSpill Solution Form SolidWaste Solid Waste Container (Sealed & Labeled) Routine->SolidWaste Unused Powder LiquidWaste Solvent Waste Carboy (Halogenated or Non-Halogenated) Routine->LiquidWaste Reaction/Extract DrySpill->SolidWaste WetSpill->SolidWaste Licensed Licensed Hazardous Waste Disposal Service SolidWaste->Licensed LiquidWaste->Licensed

Workflow for the segregation, containment, and disposal of 4-Hydroxy-1H-indole-3-carboxylic acid.

References

  • Safety Data Sheet - Aaron Chemicals. aaronchem.com.
  • 1H-Indole-3-carboxylic acid - Apollo Scientific. apolloscientific.co.uk.
  • indole-3-carboxylic acid cas no 771-50-6 - Safety D
  • Indole-3-carboxylic acid - Safety Data Sheet - ChemicalBook. chemicalbook.com.
  • Safety Data Sheet - Tocris Bioscience. tocris.com.
  • 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc. chemsrc.com.
  • Microwave Heating Causes Rapid Degradation of Antioxidants...
  • Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism... PMC. nih.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Hydroxy-1H-indole-3-carboxylic acid
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4-Hydroxy-1H-indole-3-carboxylic acid
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